molecular formula C16H35NO2 B095509 Caprylamine caprylate CAS No. 17463-34-2

Caprylamine caprylate

Cat. No.: B095509
CAS No.: 17463-34-2
M. Wt: 273.45 g/mol
InChI Key: LQNPIBHEOATAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of octanoic acid, compd. with 1-octanamine (1:1), involves the reaction between octanoic acid and 1-octanamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired 1:1 compound. Industrial production methods often involve the use of high-purity reactants and specific reaction conditions to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Caprylamine caprylate, can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Caprylamine caprylate, has several scientific research applications:

Mechanism of Action

The mechanism of action of octanoic acid, compd. with 1-octanamine (1:1), involves its interaction with molecular targets and pathways. The compound’s surfactant properties enable it to interact with lipid membranes and proteins, affecting their structure and function. This interaction can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Caprylamine caprylate, can be compared with other similar compounds such as:

    Caprylic acid: Another name for octanoic acid, which is used in similar applications.

    Octylamine: The amine counterpart in the compound, which also has surfactant properties.

    Other alkyl carboxylates: Compounds with similar structures and properties, used in various industrial applications. The uniqueness of octanoic acid, compd. .

Properties

CAS No.

17463-34-2

Molecular Formula

C16H35NO2

Molecular Weight

273.45 g/mol

IUPAC Name

octan-1-amine;octanoic acid

InChI

InChI=1S/C8H19N.C8H16O2/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8(9)10/h2-9H2,1H3;2-7H2,1H3,(H,9,10)

InChI Key

LQNPIBHEOATAEO-UHFFFAOYSA-N

SMILES

CCCCCCCCN.CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCN.CCCCCCCC(=O)O

17463-34-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.